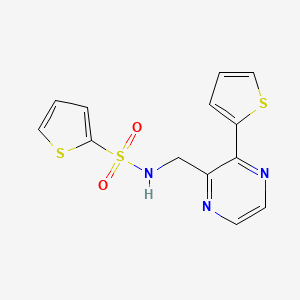
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring multiple thiophene rings and a sulfonamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and various industrial processes due to their unique chemical properties.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
It is synthesized via a suzuki cross-coupling reaction , which suggests that its interaction with its targets could involve the formation of new carbon-carbon bonds .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of 3-(thiophen-2-yl)pyrazin-2-ylmethyl chloride: This intermediate is typically prepared by reacting 3-(thiophen-2-yl)pyrazin-2-ol with thionyl chloride.
Nucleophilic Substitution Reaction: The intermediate is then reacted with thiophene-2-sulfonamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines, and bases like triethylamine (Et₃N) are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often with different functional groups.
Substitution Products: Substituted derivatives where different nucleophiles have replaced original functional groups.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: Thiophene derivatives are known for their biological activity. This compound may be studied for potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its sulfonamide group is particularly interesting for designing pharmaceuticals.
Industry: The compound can be used in material science for the development of advanced materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Thiophene-2-sulfonamide: A simpler compound lacking the pyrazinyl group.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: A related compound with a cyano group instead of the sulfonamide group.
Uniqueness: N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of multiple thiophene rings and the presence of both pyrazinyl and sulfonamide groups
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c17-21(18,12-4-2-8-20-12)16-9-10-13(15-6-5-14-10)11-3-1-7-19-11/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIXJQQMMVJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
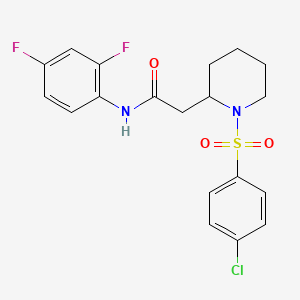
![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![7-Fluoro-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2494506.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)
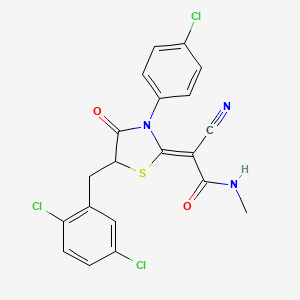
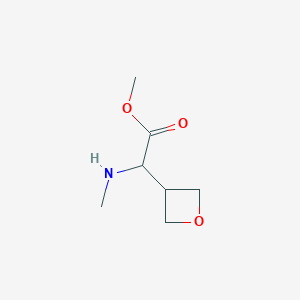

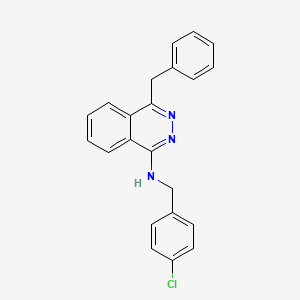
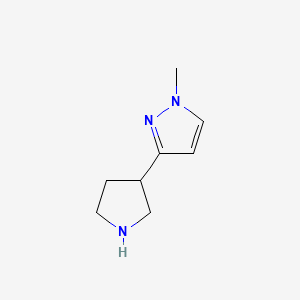
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
